molecular formula C9H10BrClO2 B14759044 1-Bromo-3-chloro-2-(methoxymethoxy)-4-methylbenzene

1-Bromo-3-chloro-2-(methoxymethoxy)-4-methylbenzene

Cat. No.: B14759044
M. Wt: 265.53 g/mol
InChI Key: BRGHBLQACOMGIJ-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-(methoxymethoxy)-4-methylbenzene is an organic compound belonging to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, a methoxymethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-chloro-2-(methoxymethoxy)-4-methylbenzene typically involves the halogenation of a suitable aromatic precursor. The process may include:

    Bromination and Chlorination:

    Methoxymethoxylation: The methoxymethoxy group can be introduced via a Williamson ether synthesis, where a suitable phenol derivative reacts with methoxymethyl chloride (CH3OCH2Cl) in the presence of a base like sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-2-(methoxymethoxy)-4-methylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove halogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Oxidation: 1-Bromo-3-chloro-2-(methoxymethoxy)-4-methylbenzoic acid.

    Reduction: Dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-chloro-2-(methoxymethoxy)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.

    Medicine: Investigated for its potential as a building block in the development of new drugs with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-(methoxymethoxy)-4-methylbenzene depends on its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of halogen atoms can enhance its binding affinity to certain targets, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

  • 1-Bromo-3-chloro-2-methoxybenzene
  • 1-Bromo-3-chloro-2-methoxypropane
  • 1-Bromo-3-chloro-2-(methoxymethoxy)propane

Uniqueness: 1-Bromo-3-chloro-2-(methoxymethoxy)-4-methylbenzene is unique due to the presence of both bromine and chlorine atoms, along with a methoxymethoxy group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a versatile compound in various applications.

Properties

Molecular Formula

C9H10BrClO2

Molecular Weight

265.53 g/mol

IUPAC Name

1-bromo-3-chloro-2-(methoxymethoxy)-4-methylbenzene

InChI

InChI=1S/C9H10BrClO2/c1-6-3-4-7(10)9(8(6)11)13-5-12-2/h3-4H,5H2,1-2H3

InChI Key

BRGHBLQACOMGIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OCOC)Cl

Origin of Product

United States

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